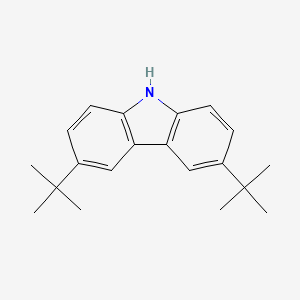

3,6-Di-tert-butylcarbazole

Número de catálogo B1356187

Peso molecular: 279.4 g/mol

Clave InChI: OYFFSPILVQLRQA-UHFFFAOYSA-N

Atención: Solo para uso de investigación. No para uso humano o veterinario.

Patent

US09029487B2

Procedure details

To a 500 mL three-necked round bottom flask equipped with an over head stirrer, nitrogen gas bubbler, and an addition funnel add 20.02 g (120.8 mmol) of carbazole, 49.82 g (365.5 mmol) of ZnCl2, and 300 mL of nitromethane at room temperature. To the resulting dark brown slurry add 49.82 g (365.5 mmol) of 2-chloro-2-methylpropane (also known as tertiary-butyl chloride or t-BuCl) dropwise from the addition funnel over the period of 2.5 hours. After completing the addition, stir the resulting slurry for an additional 18 hours. Pour the reaction mixture into 800 mL of ice cold water, extract with 3×500 mL methylene chloride, combine and dry the extracts with anhydrous magnesium sulfate, filter, and concentrate the filtrate first by rotary evaporation and then by evaporation under high vacuum to remove nitromethane. Dissolve the resulting residue first in hot methylene chloride (70 mL) followed by hot hexanes (50 mL), allow the resulting solution to cool to room temperature and then placed it in a refrigerator overnight. Isolate the solids formed and wash the isolated solids with cold hexanes and then place them under high vacuum to yield 10.80 g (32.0%) of (P1) as off white crystals.

[Compound]

Name

ice

Quantity

800 mL

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:13]2[NH:12][C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.Cl[C:15]([CH3:18])([CH3:17])[CH3:16]>[Cl-].[Cl-].[Zn+2].[N+](C)([O-])=O>[CH3:16][C:15]([C:3]1[CH:2]=[CH:1][C:13]2[NH:12][C:11]3[C:6]([C:5]=2[CH:4]=1)=[CH:7][C:8]([C:5]([CH3:6])([CH3:13])[CH3:4])=[CH:9][CH:10]=3)([CH3:18])[CH3:17] |f:2.3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

20.02 g

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3NC12

|

|

Name

|

|

|

Quantity

|

49.82 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cl-].[Cl-].[Zn+2]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

[N+](=O)([O-])C

|

Step Two

|

Name

|

|

|

Quantity

|

49.82 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC(C)(C)C

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(C)Cl

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stir the resulting slurry for an additional 18 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

To a 500 mL three-necked round bottom flask equipped with an over head stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

over the period of 2.5 hours

|

|

Duration

|

2.5 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the addition

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extract with 3×500 mL methylene chloride

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry the extracts with anhydrous magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrate the filtrate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

first by rotary evaporation

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by evaporation under high vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to remove nitromethane

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Dissolve the resulting residue first in hot methylene chloride (70 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

in a refrigerator overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Isolate the solids

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

formed

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the isolated solids with cold hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield 10.80 g (32.0%) of (P1) as off white crystals

|

Outcomes

Product

Details

Reaction Time |

18 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

CC(C)(C)C=1C=CC=2NC3=CC=C(C=C3C2C1)C(C)(C)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |